molecular formula C27H28ClFN2OS B1669616 Crinecerfont CAS No. 752253-39-7

Crinecerfont

Katalognummer: B1669616
CAS-Nummer: 752253-39-7
Molekulargewicht: 483.0 g/mol
InChI-Schlüssel: IEAKXXNRGSLYTQ-DEOSSOPVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Crinecerfont wird durch eine Reihe chemischer Reaktionen synthetisiert, die verschiedene Reagenzien und Bedingungen umfassen. Die Synthese beinhaltet typischerweise die Bildung eines Thiazolrings, gefolgt von der Einführung verschiedener Substituenten, um die endgültige Struktur zu erreichen. Die wichtigsten Schritte umfassen:

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Skalierung der in Laborumgebungen verwendeten Synthesewege. Dies beinhaltet die Optimierung von Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet auch strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Crinecerfont durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Wichtige gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zur Bildung von Ketonen oder Carbonsäuren führen, während die Reduktion zur Bildung von Alkoholen führen kann .

Wissenschaftliche Forschungsanwendungen

Treatment of Classic Congenital Adrenal Hyperplasia

Crinecerfont has been primarily studied for its effectiveness in treating classic CAH. The following key studies highlight its efficacy:

  • Phase 3 Clinical Trials : The CAHtalyst studies involved both pediatric and adult populations, demonstrating that this compound significantly reduces levels of androstenedione—a key androgen—in patients with CAH. In a study involving 103 children, those treated with this compound showed an 18% reduction in glucocorticoid dosage while maintaining hormonal balance compared to a placebo group .
  • Safety and Tolerability : The trials reported that this compound was well-tolerated, with common adverse effects including headaches and mild gastrointestinal symptoms. Importantly, participants experienced fewer adverse effects compared to traditional glucocorticoid therapies .

Reduction of Corticosteroid Dependence

This compound has shown promise in reducing dependency on corticosteroids among patients with CAH. In a parallel study involving adults, patients taking this compound were able to maintain lower levels of adrenal hormones while significantly reducing their glucocorticoid intake . This is particularly beneficial as long-term steroid use can lead to serious side effects, including growth suppression and metabolic disturbances.

Data Tables

Study PhasePopulationDurationKey Findings
Phase 2Adolescents (14-17 years)14 daysSignificant reduction in ACTH and androstenedione levels; well-tolerated
Phase 3Children (0-17 years)28 weeks18% reduction in glucocorticoid dose; maintained hormonal control
Phase 3Adults24 weeksEffective reduction in adrenal androgens; lower glucocorticoid requirements

Case Studies

Case Study 1: Pediatric Application
In a clinical trial involving children diagnosed with classic CAH, this compound was administered alongside standard glucocorticoid therapy. Results indicated that after 28 weeks, children receiving this compound maintained stable androgen levels while requiring significantly lower doses of hydrocortisone compared to the placebo group .

Case Study 2: Adult Application
A separate study focused on adults with CAH showed that this compound not only reduced the levels of adrenal androgens but also allowed for a gradual tapering of glucocorticoids without compromising hormonal balance. Patients reported improved quality of life due to fewer side effects associated with lower steroid doses .

Wirkmechanismus

Crinecerfont exerts its effects by antagonizing corticotropin-releasing factor type 1 receptors in the pituitary gland. This decreases the levels of adrenocorticotropic hormone, which in turn reduces the production of adrenal androgens. This mechanism helps alleviate symptoms associated with congenital adrenal hyperplasia .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Crinecerfont is a novel corticotropin-releasing factor type 1 (CRF1) receptor antagonist that has garnered attention for its therapeutic potential in managing congenital adrenal hyperplasia (CAH), particularly the classic form due to 21-hydroxylase deficiency (21OHD). This compound has been studied extensively for its ability to lower elevated adrenal androgens and improve glucocorticoid dosing in affected individuals.

This compound functions by antagonizing the CRF1 receptor, which plays a critical role in the hypothalamic-pituitary-adrenal (HPA) axis. By inhibiting this receptor, this compound reduces the secretion of adrenocorticotropic hormone (ACTH), subsequently leading to decreased production of adrenal androgens such as androstenedione and testosterone. This mechanism is particularly beneficial for patients with CAH, who typically experience excessive androgen production due to impaired cortisol synthesis.

Phase 2 Studies

A pivotal open-label Phase 2 study evaluated this compound in adolescents with classic 21OHD. Participants received an oral dose of 50 mg twice daily for 14 days. Key findings from this study included:

  • Reduction in Hormones :
    • ACTH levels decreased by 57% .
    • 17-hydroxyprogesterone (17OHP) decreased by 69% .
    • Androstenedione levels decreased by 58% .
    • In female participants, 60% experienced a reduction of at least 50% in testosterone levels .

Phase 3 Trials

The Phase 3 CAHtalyst trials further investigated this compound's efficacy and safety in both pediatric and adult populations. The results highlighted significant findings:

  • Adult Study Results :
    • A total of 182 participants were randomized, with 122 receiving this compound . After 24 weeks, the this compound group achieved a 27.3% reduction in glucocorticoid doses compared to a 10.3% reduction in the placebo group (P < 0.001).
    • Androstenedione levels decreased significantly by an average of 299 ng/dL in the this compound group, while they increased by 45.5 ng/dL in the placebo group (P < 0.001) .
  • Pediatric Study Results :
    • In a separate trial involving 103 children , those receiving this compound demonstrated a statistically significant decrease in serum androstenedione levels at week 4 compared to placebo (P = 0.0002). After 28 weeks, there was an 18% decrease in glucocorticoid doses among the this compound group .

Summary of Efficacy Data

Study PhasePopulationReduction in ACTHReduction in 17OHPReduction in AndrostenedioneGlucocorticoid Dose Change
Phase 2Adolescents-57%-69%-58%N/A
Phase 3AdultsN/AN/A-299 ng/dL-27.3%
Phase 3PediatricsN/AN/ASignificant decrease-18%

Safety Profile

This compound has demonstrated a favorable safety profile across studies. Common adverse events reported include mild headaches, fatigue, and increased body temperature . Importantly, the drug allows for significant reductions in glucocorticoid therapy, which is crucial for minimizing long-term side effects associated with high-dose glucocorticoid treatment.

Eigenschaften

IUPAC Name

4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClFN2OS/c1-6-11-31(24(13-19-8-9-19)20-10-7-16(2)23(29)14-20)27-30-26(18(4)33-27)21-12-17(3)25(32-5)15-22(21)28/h1,7,10,12,14-15,19,24H,8-9,11,13H2,2-5H3/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAKXXNRGSLYTQ-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(CC2CC2)N(CC#C)C3=NC(=C(S3)C)C4=C(C=C(C(=C4)C)OC)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](CC2CC2)N(CC#C)C3=NC(=C(S3)C)C4=C(C=C(C(=C4)C)OC)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10996687
Record name 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10996687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752253-39-7
Record name 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-2-propyn-1-yl-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=752253-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SSR 125543
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752253397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10996687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CRINECERFONT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFT24BX55I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Crinecerfont
Reactant of Route 2
Reactant of Route 2
Crinecerfont
Reactant of Route 3
Reactant of Route 3
Crinecerfont
Reactant of Route 4
Reactant of Route 4
Crinecerfont
Reactant of Route 5
Reactant of Route 5
Crinecerfont
Reactant of Route 6
Reactant of Route 6
Crinecerfont

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.